6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo-

Description

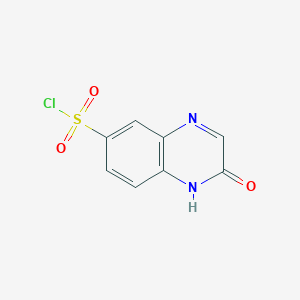

6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- (CAS: 66657-42-9) is a heterocyclic sulfonyl chloride derivative featuring a quinoxaline core. Quinoxaline consists of a bicyclic structure with two nitrogen atoms at positions 1 and 2. The compound is substituted with a sulfonyl chloride (-SO₂Cl) group at position 6 and a ketone (-oxo) group at position 2, with partial saturation at the 1,2-positions (dihydro structure). This configuration enhances its reactivity, making it a valuable intermediate in medicinal chemistry for synthesizing sulfonamides and other bioactive molecules .

Properties

IUPAC Name |

2-oxo-1H-quinoxaline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3S/c9-15(13,14)5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCANFNXCFCDRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196962-62-6 | |

| Record name | 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- typically involves the reaction of quinoxaline derivatives with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Starting Material: Quinoxaline derivative

Reagent: Chlorosulfonic acid (HSO3Cl)

Conditions: The reaction is usually conducted at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

In an industrial setting, the production of 6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

Conditions: Reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo- primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

2-Oxo-1,2,3,4-Tetrahydroquinoline-6-sulfonyl Chloride

- Molecular Formula: C₉H₈ClNO₃S

- Molecular Weight : 245.68 g/mol

- Structure: Features a fully saturated 1,2,3,4-tetrahydroquinoline ring with a ketone at position 2 and sulfonyl chloride at position 4.

- Key Differences: Nitrogen Count: Quinoline has one nitrogen atom vs. quinoxaline's two, altering electronic properties. Applications: Used in synthesizing anticonvulsants and kinase inhibitors due to its stability .

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl Chloride

- Molecular Formula: C₁₁H₁₂ClNO₃S

- Molecular Weight : 273.74 g/mol

- Structure : Includes two methyl groups at position 3, increasing steric hindrance.

- Key Differences :

Key Observations :

- Chlorosulfonic acid is a common reagent for sulfonyl chloride synthesis.

- Quinoxaline derivatives generally exhibit lower yields due to competing side reactions at the electron-deficient core .

Biological Activity

6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo (also known as DQ-Cl), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 6-Quinoxalinesulfonyl chloride features a quinoxaline core combined with a sulfonyl chloride group, contributing to its reactivity and biological interactions. Its molecular formula is C9H7ClN2O2S. The sulfonyl chloride moiety is particularly reactive, allowing for various nucleophilic substitution reactions that can lead to the formation of biologically active derivatives.

Biological Activities

Research indicates that 6-Quinoxalinesulfonyl chloride exhibits a range of biological activities:

- Antimicrobial Activity : DQ-Cl has demonstrated antibacterial properties against various strains of bacteria. It is particularly effective against Gram-positive bacteria, with studies showing inhibition of bacterial growth at low concentrations.

- Anticancer Potential : Preliminary studies suggest that compounds in the quinoxaline family can inhibit cancer cell proliferation. The mechanism may involve the disruption of DNA replication or interference with cellular signaling pathways.

- Enzyme Inhibition : The sulfonamide group in DQ-Cl allows for interactions with specific enzymes, potentially acting as an inhibitor. This interaction can lead to therapeutic effects in conditions where enzyme activity is dysregulated.

The biological activity of DQ-Cl is primarily attributed to its ability to interact with biological macromolecules:

- Enzyme Interaction : The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their function. This is particularly relevant in the context of antibacterial activity where enzyme inhibition can disrupt bacterial metabolism.

- DNA Intercalation : The quinoxaline ring system may intercalate into DNA, leading to potential disruption of replication and transcription processes within cells.

Case Studies

Several studies have explored the biological activity of 6-Quinoxalinesulfonyl chloride:

-

Antibacterial Efficacy :

- A study evaluated the antibacterial activity of DQ-Cl against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones at concentrations as low as 10 µg/mL, suggesting its potential as a novel antibacterial agent.

-

Anticancer Activity :

- In vitro assays conducted on human cancer cell lines demonstrated that DQ-Cl reduced cell viability by up to 70% at concentrations ranging from 20 to 50 µM. Further mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest.

-

Enzyme Inhibition Studies :

- Research focusing on the inhibitory effects of DQ-Cl on carbonic anhydrase revealed a competitive inhibition pattern with an IC50 value of 15 µM, highlighting its potential application in treating diseases related to enzyme overactivity.

Comparative Analysis

To understand the uniqueness of 6-Quinoxalinesulfonyl chloride among similar compounds, a comparison table has been created:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | 841275-84-1 | 0.96 | Methyl substitutions enhance lipophilicity |

| 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride hydrochloride | 955-71-5 | 0.89 | Hydrochloride salt form improves solubility |

| Quinoxaline-6-sulfonyl chloride | 692737-70-5 | 0.84 | Lacks the dihydro and keto functionalities |

This table illustrates how variations in substituents affect biological activity and chemical properties among quinoxaline derivatives.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 6-quinoxalinesulfonyl chloride derivatives?

The synthesis typically involves chlorosulfonation of a quinoxaline precursor using chlorosulfonic acid. For example, in the preparation of oxo-dihydroquinoxaline sulfonamides, chlorosulfonic acid is added to the precursor at 0°C, followed by stirring at room temperature. The reaction mixture is then quenched in ice water to precipitate the product . Key parameters include:

- Temperature control : Maintaining 0°C during reagent addition minimizes side reactions.

- Reaction time : 1–3 hours under controlled conditions ensures complete sulfonylation.

- Work-up : Precipitation in ice water improves yield and purity .

Advanced: How can researchers address low yields in the sulfonylation step during synthesis?

Low yields may arise from incomplete reaction or decomposition. Methodological improvements include:

- Purification : Use column chromatography or recrystallization to isolate the product from unreacted starting materials or byproducts .

- Reagent stoichiometry : Optimize the molar ratio of chlorosulfonic acid to the precursor (e.g., 1:1.2 to 1:1.5) to ensure excess reagent drives the reaction .

- Inert atmosphere : Conduct reactions under nitrogen to prevent moisture-induced degradation .

Basic: What are the key stability considerations when handling 6-quinoxalinesulfonyl chloride?

Stability is influenced by:

- Moisture sensitivity : Hydrolysis can occur in aqueous environments; store in anhydrous conditions under inert gas .

- Temperature : Prolonged exposure to temperatures >25°C may accelerate decomposition. Store at 2–8°C .

- Incompatibilities : Avoid contact with oxidizing agents, which can trigger hazardous reactions (e.g., release of CO, NOₓ) .

Advanced: What spectroscopic techniques are effective in characterizing 6-quinoxalinesulfonyl chloride derivatives?

- ¹H/¹³C NMR : Confirm the sulfonyl chloride moiety via characteristic deshielded peaks (e.g., δ 160–170 ppm for sulfonyl groups) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish between sulfonamide and sulfonyl chloride derivatives .

- FT-IR : Identify S=O stretching vibrations near 1350–1200 cm⁻¹ .

Basic: How can researchers evaluate the anti-proliferative potential of quinoxaline-sulfonamide hybrids?

- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .

- Molecular docking : Screen derivatives against target proteins (e.g., EGFR, tubulin) to predict binding affinity and mechanism .

- Structure-activity relationship (SAR) : Modify substituents (e.g., triazole rings, methyl groups) to correlate structural features with activity .

Advanced: How to resolve discrepancies in reported biological activities of quinoxaline derivatives?

- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize variability .

- Metabolic stability testing : Use liver microsome assays to assess whether differences in activity arise from compound degradation .

- Crystallographic analysis : Resolve crystal structures (e.g., CCDC 1983315) to verify conformational differences impacting bioactivity .

Basic: What safety protocols are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers analyze decomposition products under varying storage conditions?

- Thermogravimetric analysis (TGA) : Monitor mass loss at elevated temperatures to identify decomposition thresholds .

- Gas chromatography-mass spectrometry (GC-MS) : Detect volatile decomposition products (e.g., CO, NOₓ) .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months and compare degradation profiles via HPLC .

Basic: What synthetic strategies improve the environmental sustainability of quinoxaline-sulfonamide synthesis?

- Solvent selection : Replace traditional solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .

- Catalyst-free reactions : Design one-pot syntheses to reduce waste and energy consumption .

- Aqueous work-up : Precipitate products in water to avoid organic solvent use .

Advanced: How to optimize regioselectivity in the sulfonylation of quinoxaline precursors?

- Electronic effects : Introduce electron-donating groups (e.g., methyl) at specific positions to direct sulfonylation .

- Protecting groups : Temporarily block reactive sites (e.g., amines) to control substitution patterns .

- Computational modeling : Use DFT calculations to predict reactive sites and guide synthetic design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.